1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-14-16(13-23)11-19(15-5-8-18(9-6-15)28(4,24)25)22(14)20-12-17(26-2)7-10-21(20)27-3/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBLJZKNUODJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)S(=O)(=O)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions One common method involves the initial formation of the pyrrole ring through a condensation reaction between a suitable aldehyde and an amineThe final step often involves the formylation of the pyrrole ring to introduce the carbaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Electronic Differences
- Electron-Donating vs. Withdrawing Groups : The target compound’s 2,5-dimethoxyphenyl group (electron-donating) contrasts with fluorine (electron-withdrawing) in 1-(4-fluorophenyl)-...-carbonitrile and chlorine (electron-withdrawing) in the dichlorophenyl analogue . Methoxy groups may enhance solubility but reduce metabolic stability compared to halogens.
- Functional Group at Position 3 : The carbaldehyde group in the target compound is reactive, enabling further derivatization (e.g., Schiff base formation), whereas the carbonitrile in and carboxamide in offer stability and hydrogen-bonding capabilities, respectively.
- Sulfonyl Group Variations : The methylsulfonyl group is consistent in all analogues, but 1-(4-(cyclohexylsulfonyl)phenyl)-... introduces a bulkier cyclohexylsulfonyl group, likely affecting steric interactions in biological targets.
Biological Activity
1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde is a complex organic compound with potential biological activities. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in medicinal chemistry.
- CAS Number : 478032-27-8
- Molecular Formula : C21H21NO5S
- Molar Mass : 399.46 g/mol
| Property | Value |
|---|---|
| CAS Number | 478032-27-8 |
| Molecular Formula | C21H21NO5S |
| Molar Mass | 399.46 g/mol |
Antimicrobial Properties
Research indicates that compounds structurally similar to 1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde exhibit antimicrobial properties. The presence of the methoxy and sulfonyl groups may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory Effects
Studies have suggested that the compound could possess anti-inflammatory properties. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds with similar structures have been shown to reduce levels of TNF-alpha and IL-6 in vitro.
Cytotoxicity and Cancer Research
There is emerging evidence that this compound could have cytotoxic effects on various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Further research is needed to elucidate the specific pathways involved.
The exact mechanism of action for 1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde remains largely uncharacterized. However, it is hypothesized that the compound may interact with specific molecular targets within cells, including:
- Enzymatic Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors leading to altered signaling pathways.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing antimicrobial activity, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition at higher concentrations, suggesting potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anti-inflammatory Response in Cell Cultures
Cell cultures treated with the compound showed a marked decrease in inflammatory markers compared to untreated controls. This suggests that the compound may serve as an effective anti-inflammatory agent, warranting further investigation into its therapeutic potential.
Future Directions in Research
Given the promising biological activities observed, future research should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles in animal models.
- Mechanistic Studies : To better understand how the compound interacts with biological systems at a molecular level.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Q & A
Basic Research Question
- NMR Analysis : The aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and methoxy groups (δ 3.7–3.9 ppm) help confirm substitution patterns. Aromatic protons in the 2,5-dimethoxyphenyl group show distinct splitting due to para-substitution .
- X-ray Crystallography : SHELX software (via SHELXL refinement) can resolve crystal packing effects and validate the planar geometry of the pyrrole ring .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~453.15) and fragmentation patterns .
What strategies are recommended for analyzing contradictory bioactivity data in preclinical studies?
Advanced Research Question
Contradictions in bioactivity (e.g., variable IC₅₀ values in cytotoxicity assays) may stem from:
- Solubility Issues : Use dimethyl sulfoxide (DMSO) with ≤0.1% concentration to avoid solvent interference .
- Metabolic Stability : Perform hepatic microsome assays to assess compound degradation rates.
- Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates and exclude outliers .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), leveraging the methylsulfonyl group’s affinity for hydrophobic pockets .
- QSAR Analysis : Correlate substituent electronic effects (e.g., methoxy’s electron-donating nature) with anti-inflammatory activity .
- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability under physiological conditions .
What synthetic modifications enhance the compound’s stability without compromising bioactivity?
Advanced Research Question
- Aldehyde Stabilization : Replace the aldehyde with a methyloxime group to prevent oxidation while retaining hydrogen-bonding capacity .
- Sulfonyl Group Tweaking : Substitute methylsulfonyl with trifluoromethanesulfonyl to improve metabolic resistance .
- Pyrrole Ring Substitution : Introduce electron-withdrawing groups (e.g., nitro) at position 2 to enhance aromatic ring stability .
How do solvent polarity and pH influence the compound’s reactivity in nucleophilic addition reactions?
Basic Research Question
- Polar Protic Solvents : Methanol or water accelerate aldehyde reactivity in Schiff base formation but may hydrolyze methylsulfonyl groups.
- pH Control : Maintain pH 7–8 for amine-aldehyde condensation to avoid protonation of nucleophiles .
- Dielectric Effects : Low-polarity solvents (e.g., toluene) favor intramolecular cyclization over intermolecular side reactions .
What analytical techniques are critical for detecting degradation products during stability studies?
Advanced Research Question
- HPLC-MS : Monitor aldehyde oxidation to carboxylic acid derivatives using a C18 column and 0.1% formic acid mobile phase .
- TGA/DSC : Track thermal decomposition onset temperatures (>200°C indicates high stability) .
- FT-IR : Identify carbonyl stretching shifts (e.g., from 1705 cm⁻¹ for aldehyde to 1680 cm⁻¹ for ketone degradation products) .
How can regioselectivity challenges in pyrrole functionalization be addressed?
Advanced Research Question
- Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate position 3 before electrophilic attack, ensuring precise substitution .
- Protecting Group Strategy : Block position 4 with a trimethylsilyl group during Friedel-Crafts acylation to direct reactions to position 2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
